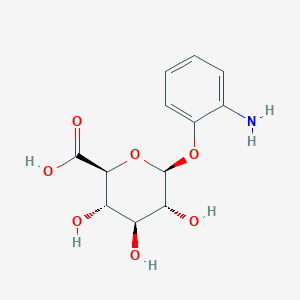

o-Aminophenyl beta-D-glucopyranosiduronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFVTBSWJWONEI-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936129 | |

| Record name | 2-Aminophenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-03-2 | |

| Record name | 2-Aminophenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15959-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Tissue-Specific Enzyme Activity

In Gallus gallus, UGT activity in liver slices produces o-aminophenyl glucuronide at rates up to 4.2 nmol/mg protein/hour , while kidney tissues exhibit approximately 60% of hepatic activity . Intestinal mucosal UGT emerges post-hatching, whereas adrenal glands and spleen lack this pathway entirely.

Table 1: UDP-Glucuronyltransferase Activity in Avian Tissues

| Tissue | Activity (nmol/mg protein/hour) | Developmental Stage |

|---|---|---|

| Liver | 4.2 | Embryonic (Day 12) |

| Kidney | 2.5 | Post-hatching |

| Intestinal Mucosa | 1.8 | Post-hatching |

Reaction Mechanism and Optimization

The reaction requires UDP-GlcUA as a donor substrate and o-aminophenol as the acceptor. Optimal conditions include:

-

pH 7.4–7.8 (mimicking physiological conditions)

-

Incubation at 37°C for 1–2 hours

Enzymatic synthesis avoids the need for protecting groups, preserving the beta-D configuration inherently. However, scalability is limited by enzyme availability and tissue-specific activity variations.

Chemical Synthesis via Glycosidic Bond Formation

Chemical methods offer an alternative to enzymatic routes, particularly for large-scale production. A total synthesis approach, analogous to p-acetamidophenyl glucuronide preparation, involves coupling o-aminophenol with a protected glucuronic acid derivative.

Stepwise Synthesis Protocol

-

Protection of Glucuronic Acid :

-

Coupling Reaction :

-

Deprotection :

Table 2: Chemical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Ac₂O, Pyridine | 89 |

| Coupling | AgOTf, DMF, 0°C | 72 |

| Deprotection | NaOH (0.1 M), EtOH | 91 |

Challenges in Stereochemical Control

Maintaining the beta-D configuration requires precise control:

-

Polar aprotic solvents (e.g., DMF) favor β-anomer formation due to reduced steric hindrance.

-

Silver ions stabilize the oxocarbenium intermediate, directing nucleophilic attack from the beta face.

Comparative Analysis of Enzymatic vs. Chemical Methods

Efficiency and Scalability

Table 3: Method Comparison

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Yield | 40–50% | 65–70% |

| Configuration Purity | >99% beta | 95–98% beta |

| Scalability | Low | High |

Stability Considerations

o-Aminophenyl glucuronide is susceptible to acidic hydrolysis (t₁/₂ = 2 hours at pH 2) but stable under physiological conditions (pH 7.4, t₁/₂ > 48 hours). Chemical synthesis products require storage at -20°C to prevent degradation.

Characterization and Validation

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions: o-Aminophenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : APG serves as an important intermediate in the synthesis of glycosides and other carbohydrate derivatives due to its glucuronic acid component.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives. For example:

- Oxidation : Can yield nitroso or nitro derivatives.

- Reduction : Can produce the corresponding amine.

- Substitution : Allows for functionalization with different substituents.

Biology

- Glucuronidation Studies : APG is utilized as a model substrate for studying glucuronidation processes, which are crucial for drug metabolism. It aids in understanding the role of glucuronosyltransferases in metabolic pathways.

- Enzyme Assays : It is employed in enzyme assays to investigate the kinetics of glucuronosyltransferases, providing insights into individual variations in drug metabolism.

Medicine

- Prodrug Potential : The glucuronic acid moiety enhances the solubility and bioavailability of parent drugs, making APG a candidate for prodrug development. This property is significant in improving therapeutic efficacy.

- Detoxification Processes : APG plays a role in drug metabolism and detoxification by facilitating the excretion of hydrophobic compounds from the body.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, APG is used as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique properties make it valuable for producing specialized compounds.

Case Studies

- Metabolic Studies : A study demonstrated that APG significantly influenced metabolic pathways when administered in vivo, showcasing its potential role in drug interactions and metabolism.

- Enzyme Kinetics Research : Investigations revealed that APG serves as an effective substrate for human UDP-glucuronosyltransferases, underscoring its relevance in pharmacogenomics and personalized medicine.

Wirkmechanismus

The mechanism of action of o-Aminophenyl beta-D-glucopyranosiduronic acid involves its interaction with glucuronosyltransferase enzymes. These enzymes catalyze the transfer of the glucuronic acid moiety to various substrates, facilitating their excretion from the body. The compound’s glucuronic acid moiety enhances the solubility and excretion of hydrophobic compounds, aiding in detoxification and drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Glucuronide derivatives share a common glucuronic acid backbone but differ in their aglycone structures, leading to variations in biological activity, solubility, and applications. Below is a detailed comparison:

Structural and Functional Comparison

*Note: Molecular formula for o-aminophenyl derivative is inferred as ~C₁₂H₁₃NO₈ based on structural analogs.

Key Research Findings

Enzyme Substrate Specificity: o-Aminophenyl glucuronide demonstrates moderate reactivity with β-glucuronidase compared to 4-methylumbelliferyl glucuronide (MUG), which releases fluorescent products for high-sensitivity detection . 4-Nitrophenyl glucuronide, an older substrate, has largely been replaced by MUG due to lower sensitivity .

Metabolic Pathways: Tyramine glucuronide is a major metabolite of tyramine, formed via hepatic glucuronidation, and serves as a biomarker for monoamine metabolism . Baicalin and norwogonin glucuronides are bioactive flavones that undergo enterohepatic recirculation, enhancing their therapeutic efficacy .

Synthetic Accessibility: o-Aminophenyl glucuronide is synthesized via Koenigs-Knorr glycosylation, a common method for aryl glucuronides . MUG is commercially produced due to its widespread use in diagnostics, with optimized protocols for large-scale synthesis .

Solubility and Stability

| Compound | Solubility | Stability |

|---|---|---|

| o-Aminophenyl glucuronide | Soluble in DMSO, methanol | Stable at -20°C; hydrolyzes under acidic conditions |

| MUG | Water-soluble | Stable at -20°C for ≥4 years |

| Baicalin | Poor in chloroform; soluble in DMSO | Degrades under UV light |

Biologische Aktivität

o-Aminophenyl beta-D-glucopyranosiduronic acid is a compound derived from glucuronic acid, characterized by its unique structural features that include an o-aminophenyl group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug metabolism and detoxification processes.

Chemical Structure and Properties

The molecular formula of o-Aminophenyl beta-D-glucopyranosiduronic acid is . The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological systems:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The compound can be reduced to form the corresponding amine.

- Substitution : The amino group can engage in nucleophilic substitution reactions, leading to diverse derivatives.

The primary biological activity of o-Aminophenyl beta-D-glucopyranosiduronic acid is attributed to its interaction with glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid moieties to various substrates, facilitating their excretion from the body. The glucuronic acid component enhances the solubility and excretion of hydrophobic compounds, aiding in detoxification processes.

1. Drug Metabolism

o-Aminophenyl beta-D-glucopyranosiduronic acid serves as a model substrate for studying glucuronidation processes. This is crucial in understanding how drugs are metabolized and eliminated from the body. Its role as a prodrug is significant, as the glucuronic acid moiety improves the solubility and bioavailability of parent drugs.

2. Enzyme Assays

The compound is utilized in enzyme assays to investigate the kinetics of glucuronosyltransferases. These studies are essential for elucidating the metabolic pathways of various pharmaceuticals and understanding individual variations in drug metabolism.

3. Therapeutic Potential

Research indicates that o-Aminophenyl beta-D-glucopyranosiduronic acid may have therapeutic applications due to its role in enhancing drug solubility and facilitating detoxification. Its ability to modify the pharmacokinetics of certain drugs makes it a valuable candidate for further investigation in pharmacotherapy.

Comparative Analysis

To better understand the unique properties of o-Aminophenyl beta-D-glucopyranosiduronic acid, a comparison with similar compounds is beneficial:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| o-Aminophenyl beta-D-glucopyranosiduronic acid | Contains an amino group on phenyl ring | Enhances drug solubility; model substrate for glucuronidation |

| Phenyl beta-D-glucopyranosiduronic acid | Lacks amino group | Primarily used for similar metabolic studies |

| 4-Methylumbelliferyl beta-D-glucopyranosiduronic acid | Fluorescent properties | Used as a substrate for enzyme assays |

Case Studies

Several studies have highlighted the biological significance of o-Aminophenyl beta-D-glucopyranosiduronic acid:

- Metabolic Studies : A study demonstrated that this compound significantly influenced the metabolic pathways of various xenobiotics when administered in vivo, showcasing its potential role in drug interactions and metabolism .

- Enzyme Kinetics : Research involving enzyme kinetics revealed that o-Aminophenyl beta-D-glucopyranosiduronic acid serves as an effective substrate for human UDP-glucuronosyltransferases, indicating its relevance in pharmacogenomics .

Q & A

Q. How is the structural identity of o-aminophenyl beta-D-glucopyranosiduronic acid confirmed in experimental settings?

Structural confirmation typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, H and C NMR can resolve the glucuronide’s anomeric configuration (beta-D linkage) and aromatic proton signals from the o-aminophenyl aglycone. High-resolution MS (HRMS) validates the molecular formula (e.g., [M–H]⁻ ion at m/z 340.08 for C₁₂H₁₅NO₈). Cross-referencing with databases like PubChem or ChEBI ensures alignment with known spectral libraries .

Q. What experimental protocols are recommended for improving the solubility of o-aminophenyl beta-D-glucopyranosiduronic acid in aqueous buffers?

Due to its glucuronic acid moiety, the compound is polar but may require solubilization aids:

- Pre-treatment : Vortexing in warm water (37°C) followed by sonication (20–30 min) to disrupt crystalline aggregates.

- Buffer selection : Phosphate-buffered saline (PBS, pH 7.4) or ammonium acetate (pH 5.0) for stability.

- Co-solvents : ≤10% DMSO or acetonitrile if needed, though solvent effects on biological assays must be controlled .

Q. How is the purity of synthesized o-aminophenyl beta-D-glucopyranosiduronic acid validated?

Purity is assessed via reversed-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with UV detection (λ = 254 nm for aromatic absorption). A single peak with >95% area indicates purity. Complementary techniques like thin-layer chromatography (TLC, silica gel) or capillary electrophoresis may resolve trace impurities .

Advanced Research Questions

Q. How do reaction conditions influence the anomerization of beta-D-glucopyranosiduronic acid derivatives during synthesis?

Tin(IV) chloride (SnCl₄) catalyzes anomerization via a carbocation intermediate. For o-aminophenyl derivatives:

- Temperature : Reactions at 0–4°C favor 1,2-trans glycosides (kinetic control), while room temperature promotes 1,2-cis products (thermodynamic control).

- Protecting groups : Acetyl or benzyl groups on the glucuronic acid reduce unwanted hydrolysis.

- Monitoring : Real-time H NMR tracks anomer ratios, with β→α shifts (δ 5.2–5.4 ppm for α-anomer) .

Q. What analytical strategies resolve contradictions in quantifying o-aminophenyl beta-D-glucopyranosiduronic acid in complex biological matrices?

In serum or urine, matrix effects (e.g., protein binding) complicate quantification. Solutions include:

- Sample prep : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).

- LC-MS/MS : Multiple reaction monitoring (MRM) of transitions like m/z 340→113 (aglycone fragment) improves specificity.

- Internal standards : Deuterated analogs (e.g., d₃-o-aminophenyl glucuronide) correct for ion suppression .

Q. What is the mechanistic role of o-aminophenyl beta-D-glucopyranosiduronic acid in xenobiotic metabolism studies?

As a Phase II metabolite, it forms via UDP-glucuronosyltransferase (UGT)-mediated conjugation of o-aminophenol. Key considerations:

Q. How does the stability of o-aminophenyl beta-D-glucopyranosiduronic acid vary under physiological vs. acidic conditions?

- Physiological pH (7.4) : Stable for ≥24 hours at 4°C, with <5% degradation.

- Acidic conditions (pH <3) : Hydrolysis of the glycosidic bond occurs, releasing o-aminophenol (t₁/₂ ~2 hours at 37°C).

- Mitigation : Buffering with Tris-HCl (pH 8.0) or lyophilization for long-term storage .

Methodological Considerations

Q. What chromatographic systems are optimal for separating o-aminophenyl beta-D-glucopyranosiduronic acid from isomeric glucuronides?

- HPLC : Zorbax SB-C18 column (3.5 µm), 0.1% acetic acid in water (A) and methanol (B), gradient from 5% B to 30% B over 15 min. Retention time ~8.2 min.

- HILIC : For polar metabolites, use a BEH Amide column with acetonitrile/water (85:15) mobile phase.

- CE : Capillary zone electrophoresis (pH 9.0 borate buffer) resolves positional isomers (e.g., para- vs. ortho-substituted) .

Q. How can computational modeling predict the interaction of o-aminophenyl beta-D-glucopyranosiduronic acid with target enzymes?

Molecular docking (AutoDock Vina) simulates binding to UGT active sites:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.